

An In-depth Technical Guide to 4-Aminobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzaldehyde

Cat. No.: B1209532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **4-Aminobenzaldehyde**, a versatile organic compound with significant applications in the synthesis of dyes, pharmaceuticals, and polymers.

Core Molecular Attributes

4-Aminobenzaldehyde, also known as p-aminobenzaldehyde or p-formylaniline, is an aromatic compound characterized by a benzene ring substituted with both an amino (-NH_2) group and an aldehyde (-CHO) group at positions 1 and 4, respectively. This bifunctional nature makes it a valuable intermediate in various organic syntheses.[\[1\]](#)[\[2\]](#)

The molecular structure of **4-Aminobenzaldehyde** is represented by the chemical formula $\text{C}_7\text{H}_7\text{NO}$.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its canonical SMILES representation is C1=CC(=CC=C1C=O)N .

Physicochemical and Quantitative Data

The key quantitative properties of **4-Aminobenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	121.14 g/mol	
Molecular Formula	C ₇ H ₇ NO	
CAS Registry Number	556-18-3	
Appearance	Yellow crystalline powder	
Melting Point	71-72 °C	
Boiling Point	278.1 °C	
Density	1.1790 g/cm ³	
Solubility	Soluble in alcohol and benzene; insoluble in water	
IUPAC Name	4-aminobenzaldehyde	
InChI Key	VATYWCRQDJIRAI-UHFFFAOYSA-N	

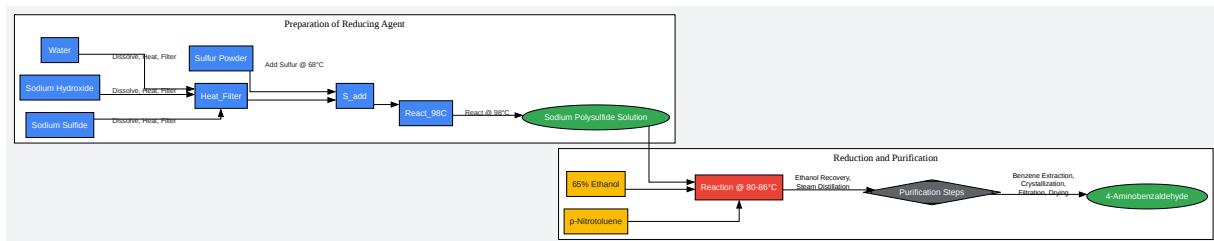
Experimental Protocols

Synthesis of **4-Aminobenzaldehyde** from p-Nitrotoluene

A common method for the preparation of **4-aminobenzaldehyde** involves the reduction of p-nitrotoluene, which is first oxidized. The following protocol outlines the key steps in this synthesis.

Materials:

- p-Nitrotoluene
- Sodium sulfide (Na₂S)
- Sodium hydroxide (NaOH)
- Sulfur powder


- Ethanol (65%)
- Benzene

Methodology:

- Preparation of Sodium Polysulfide Solution: Dissolve sodium sulfide and sodium hydroxide in water. Filter the solution. Heat the filtrate to 68°C and add sulfur powder. The reaction is maintained at 98°C for approximately 18 minutes to generate the sodium polysulfide solution.
- Reduction Reaction: Add 65% ethanol and p-nitrotoluene to the sodium polysulfide solution. The reaction mixture is heated to 80-86°C and maintained for 1.5 hours.
- Work-up and Purification:
 - Recover the ethanol from the reaction mixture.
 - Perform steam distillation to remove the p-toluidine by-product.
 - Extract the remaining reaction solution with benzene.
 - The benzene extract is then subjected to steam distillation.
 - The resulting solution is cooled, allowing the **4-aminobenzaldehyde** to crystallize.
 - The product is collected by filtration and dried to yield the final product.

Visualized Synthesis Workflow

The logical flow of the synthesis protocol from the starting material to the final product is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Aminobenzaldehyde**.

Applications in Research and Development

4-Aminobenzaldehyde serves as a critical building block in various chemical industries.

- **Dye and Polymer Synthesis:** It is a monomer used in the creation of monoazo dyes and photocurable ion exchange resins.
- **Pharmaceutical Intermediate:** The compound is an important intermediate in the production of various pharmaceuticals.
- **Corrosion Inhibition:** It has demonstrated properties as a corrosion inhibitor for metals.

- Organic Frameworks: As a bifunctional linker, it is used to connect aldehyde and amine monomers in the construction of covalent organic frameworks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-aminobenzaldehyde [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Aminobenzaldehyde | 556-18-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209532#4-aminobenzaldehyde-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com